molecular formula C10H8FNO2 B8312822 2-Ethyl-6-fluoro-benzo[d][1,3]oxazin-4-one

2-Ethyl-6-fluoro-benzo[d][1,3]oxazin-4-one

Cat. No. B8312822
M. Wt: 193.17 g/mol
InChI Key: PFXGFHTYHMHERF-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

A mixture of 2-amino-5-fluorobenzoic acid (23.3 g, 0.15 mol) and propionic acid anhydride (150 mL) was heated to reflux for 3 hr, then the propionic acid anhydride was removed in vacuo to afford 2-ethyl-6-fluoro-benzo[d][1,3]oxazin-4-one 2 as a gray solid, which was used directly in the next step.
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)CC)(=O)[CH2:13][CH3:14]>>[CH2:13]([C:14]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:2]=2[N:1]=1)[CH3:12]

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)F
Name
Quantity
150 mL
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the propionic acid anhydride was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1OC(C2=C(N1)C=CC(=C2)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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